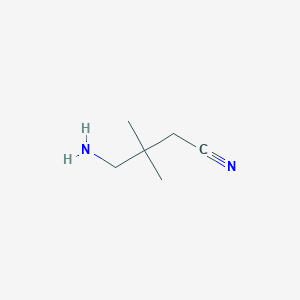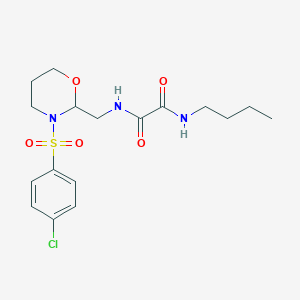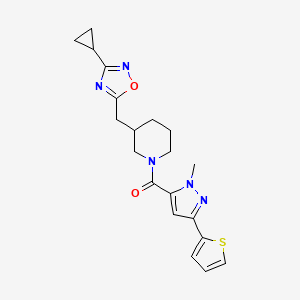
4-Amino-3,3-dimethylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Amino-3,3-dimethylbutanenitrile is a chemical compound with the molecular formula C6H12N2 and a molecular weight of 112.17 . It is also known by the synonym Butanenitrile .
Molecular Structure Analysis
The molecular structure of this compound consists of six carbon atoms, twelve hydrogen atoms, and two nitrogen atoms . Unfortunately, the specific structural details or 3D model of this compound are not provided in the search results.Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 203.0±23.0 °C . The density is predicted to be 0.899±0.06 g/cm3 . The pKa value is predicted to be 9.01±0.15 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Facile Synthesis of Tetrahydropyrimidoquinoline Derivatives : A study by Elkholy & Morsy (2006) explores the synthesis of 5, 6, 7, 8-tetrahydropyrimido[4, 5-b]-quinoline derivatives, starting from compounds structurally related to 4-Amino-3,3-dimethylbutanenitrile. These derivatives have shown antimicrobial activity, highlighting their potential in drug development and the synthesis of bioactive molecules Elkholy & Morsy, 2006.
Charge Transfer Complex Formation
- Spectrophotometric Determination of Amino Heterocyclic Donors : The interaction between amino heterocyclic donors and acceptors was investigated, demonstrating the importance of these compounds in developing analytical methods for detecting and quantifying chemical substances Al-Attas et al., 2009.
Photophysics and Photochemistry
- Study on Photoinduced Intramolecular Charge Transfer : Research by Rappoport & Furche (2004) on 4-(dimethyl)aminobenzonitrile, a compound with structural similarities to this compound, provides insights into the photophysics and photochemistry of photoinduced intramolecular charge transfer processes. This study is pivotal for understanding the dual fluorescence phenomenon in polar solvents, with implications for designing molecular probes and sensors Rappoport & Furche, 2004.
Protein-Protein Interactions
- A Versatile Amino Acid Analogue for Studying Dynamic Protein Interactions : A study by Loving & Imperiali (2008) developed a new unnatural amino acid based on the solvatochromic fluorophore for probing protein-protein interactions. This research underscores the utility of derivatives of this compound in biochemical research, especially in elucidating the dynamics of protein interactions Loving & Imperiali, 2008.
Corrosion Inhibition
- Novel Quinoline Derivatives as Corrosion Inhibitors : Singh, Srivastava, & Quraishi (2016) investigated the corrosion inhibition properties of quinoline derivatives, related to this compound, for protecting mild steel in acidic media. This study highlights the application of these compounds in materials science, particularly in corrosion protection Singh et al., 2016.
properties
IUPAC Name |
4-amino-3,3-dimethylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-6(2,5-8)3-4-7/h3,5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCIPDZAMBNKBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#N)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2659872.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2659875.png)

![N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3-methylthiophene-2-carboxamide](/img/structure/B2659877.png)
![2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2659878.png)

![[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2659883.png)


![3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2659890.png)

![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B2659892.png)